
Sodium 9-methoxy-1,3-dioxo-1H-xantheno(2,1,9-def)isoquinoline-2(3H)-ethanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 9-methoxy-1,3-dioxo-1H-xantheno(2,1,9-def)isoquinoline-2(3H)-ethanesulphonate is a complex organic compound with the molecular formula C21H15NO7SNa and a molecular weight of 447.40 g/mol. This compound is known for its unique structural features, which include a xanthene core fused with an isoquinoline moiety, and an ethanesulphonate group attached to the structure.
Vorbereitungsmethoden
The synthesis of Sodium 9-methoxy-1,3-dioxo-1H-xantheno(2,1,9-def)isoquinoline-2(3H)-ethanesulphonate involves multiple steps, starting with the preparation of the xanthene core. The xanthene core is typically synthesized through a condensation reaction between a suitable phenol and a phthalic anhydride derivative under acidic conditions. The isoquinoline moiety is then introduced through a cyclization reaction, followed by the attachment of the ethanesulphonate group via sulfonation. Industrial production methods often involve optimizing these reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Sodium 9-methoxy-1,3-dioxo-1H-xantheno(2,1,9-def)isoquinoline-2(3H)-ethanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium 9-methoxy-1,3-dioxo-1H-xantheno(2,1,9-def)isoquinoline-2(3H)-ethanesulphonate has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent dye and a pH indicator due to its unique photophysical properties.
Biology: The compound is employed in biological assays to study enzyme activities and cellular processes.
Industry: The compound is used in the manufacturing of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Sodium 9-methoxy-1,3-dioxo-1H-xantheno(2,1,9-def)isoquinoline-2(3H)-ethanesulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activities and functions. Its fluorescent properties allow it to be used as a probe in various biochemical assays, providing insights into molecular interactions and dynamics.
Vergleich Mit ähnlichen Verbindungen
Sodium 9-methoxy-1,3-dioxo-1H-xantheno(2,1,9-def)isoquinoline-2(3H)-ethanesulphonate can be compared with other similar compounds, such as:
Fluorescein: Another xanthene-based dye, but without the isoquinoline moiety.
Rhodamine: A xanthene dye with different substituents, leading to distinct photophysical properties.
Eosin: A brominated derivative of fluorescein, used as a biological stain.
The uniqueness of this compound lies in its combined structural features and versatile applications.
Eigenschaften
CAS-Nummer |
59454-19-2 |
|---|---|
Molekularformel |
C21H14NNaO7S |
Molekulargewicht |
447.4 g/mol |
IUPAC-Name |
sodium;2-(4-methoxy-13,15-dioxo-8-oxa-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,9,11,16(20),17-octaen-14-yl)ethanesulfonate |
InChI |
InChI=1S/C21H15NO7S.Na/c1-28-11-2-6-16-15(10-11)12-3-4-13-18-14(5-7-17(29-16)19(12)18)21(24)22(20(13)23)8-9-30(25,26)27;/h2-7,10H,8-9H2,1H3,(H,25,26,27);/q;+1/p-1 |
InChI-Schlüssel |
OUOSNHUBRUYKMF-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC2=C(C=C1)OC3=CC=C4C5=C(C=CC2=C35)C(=O)N(C4=O)CCS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


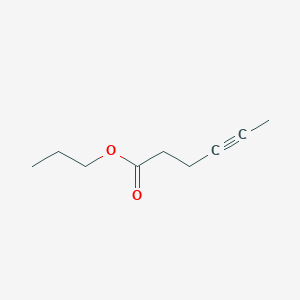

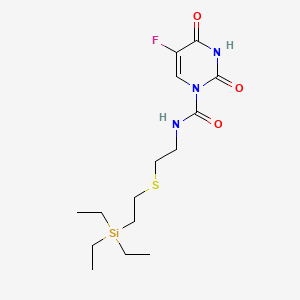

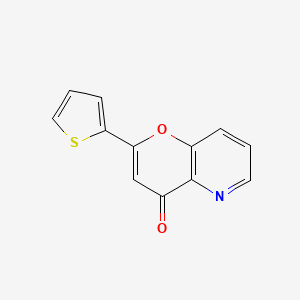
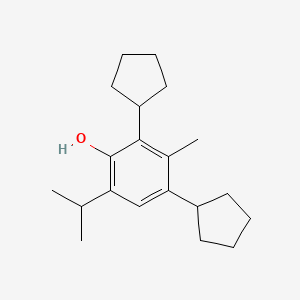
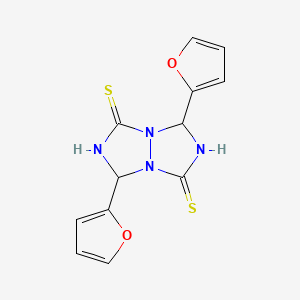
![2-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12692946.png)
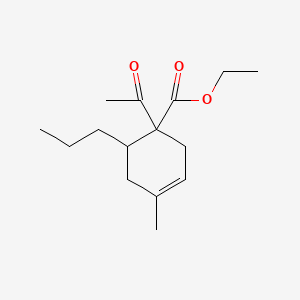


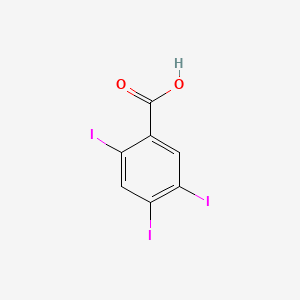
![(Z)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine](/img/structure/B12692979.png)

